molecular formula C6H13NO2S B13958316 6-Sulfanyl-L-norleucine CAS No. 91724-74-2

6-Sulfanyl-L-norleucine

Cat. No.: B13958316
CAS No.: 91724-74-2
M. Wt: 163.24 g/mol
InChI Key: HBMWPJLCTYKAGL-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Sulfanyl-L-norleucine typically involves the introduction of a sulfanyl group to the norleucine structure. One common method is the reaction of L-norleucine with thiolating agents under controlled conditions. The reaction is usually carried out in an aqueous medium with a suitable catalyst to facilitate the thiolation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale thiolation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

6-Sulfanyl-L-norleucine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Sulfanyl-L-norleucine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Sulfanyl-L-norleucine involves its interaction with various molecular targets. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. This interaction can modulate enzymatic activity and protein stability, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Sulfanyl-L-norleucine is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

91724-74-2

Molecular Formula

C6H13NO2S

Molecular Weight

163.24 g/mol

IUPAC Name

(2S)-2-amino-6-sulfanylhexanoic acid

InChI

InChI=1S/C6H13NO2S/c7-5(6(8)9)3-1-2-4-10/h5,10H,1-4,7H2,(H,8,9)/t5-/m0/s1

InChI Key

HBMWPJLCTYKAGL-YFKPBYRVSA-N

Isomeric SMILES

C(CCS)C[C@@H](C(=O)O)N

Canonical SMILES

C(CCS)CC(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.